7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine class of compounds, characterized by its unique molecular structure and potential biological activities. This compound is notable for its applications in biochemical research and potential therapeutic uses.
This compound can be synthesized through various chemical methods. It is available from specialized chemical suppliers and is often used in research settings. The compound's CAS number is 327169-13-1, and its molecular formula is C12H16N4O3S, with a molecular weight of approximately 296.35 g/mol.
7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that play vital roles in various biological processes, including energy transfer and signal transduction.
The synthesis of 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but are not explicitly detailed in available literature.
The molecular structure of 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione consists of a purine ring system substituted with an allyl group and a propylsulfanyl moiety:
The InChI key for this compound is BCLKGOYOAACQTN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The SMILES representation is CC(CSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)O.
The compound can participate in various chemical reactions due to its functional groups:
Technical details about reaction conditions (e.g., catalysts, solvents) are critical for achieving desired outcomes but require specific experimental setups.
The mechanism of action for 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves interactions with biological targets such as enzymes or receptors:
Data on specific targets and pathways affected by this compound would enhance understanding but are currently limited in the literature.
The physical properties of 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione include:
Key chemical properties include:
Relevant data on melting point, boiling point, and reactivity with other chemicals would provide further insights but are not extensively documented.
7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
Further research into its pharmacological effects could reveal additional therapeutic applications.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1